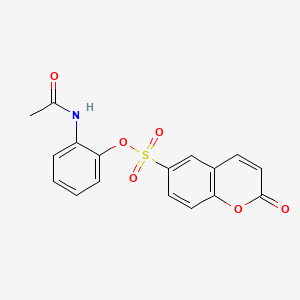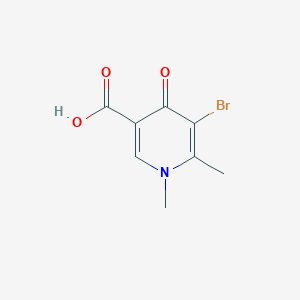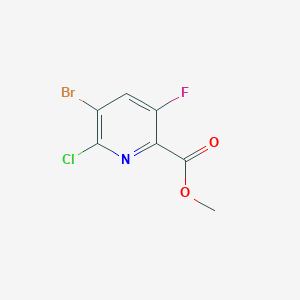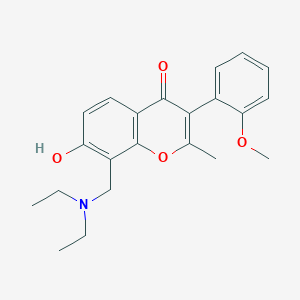
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2H-chromenes, which are important oxygen heterocycles, has been a subject of recent advances in the field of organic chemistry . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
The molecular structure of 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate is characterized by the presence of a chromene ring, which is a common structural motif in many natural products, pharmaceutical agents, and biologically relevant molecules .Chemical Reactions Analysis
The chemical reactions involving 2H-chromenes have been widely studied. For instance, coumarin-chalcone hybrid molecules were synthesized using various aromatic aldehydes . These compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .Applications De Recherche Scientifique
Antibacterial Activity
2-Acetamidophenyl 2-oxo-2H-chromene-6-sulfonate, through its chromene moiety, has been explored for its antibacterial activity. Chromene compounds, including those with sulfonate groups, have shown potential as antibacterial agents. A review highlights the significance of aryl sulfonamides containing thiophene or chromene moieties for their pharmacological applications against pathogenic microbes. These compounds' antibacterial properties are promising, encouraging further synthesis and development of potential derivatives for pharmacological use (Rathore et al., 2021).
Synthesis and Medicinal Chemistry
The synthesis of chromene compounds, such as 6H-benzo[c]chromen-6-ones, is crucial due to their core structure in several secondary metabolites with pharmacological importance. Limited natural production has driven the development of synthetic procedures for these compounds. The review of synthetic protocols offers insights into efficient methods for producing these structures, which are pivotal in medicinal chemistry for creating biologically active compounds (Mazimba, 2016).
Antioxidant Capacity and Cleaner Production
Chromene-based compounds also play a role in understanding antioxidant capacity assays. The ABTS/PP decolorization assay, for instance, involves reactions that can include compounds similar in structure to 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate. These studies help elucidate the antioxidant mechanisms of various compounds, including those with chromene moieties, enhancing our understanding of their potential health benefits and applications in cleaner production processes (Ilyasov et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with the insulin-like growth factor-1 receptor (igf-1r) .
Mode of Action
Related compounds have been shown to form coordinate bonds with their targets .
Result of Action
Related compounds have been found to possess notable biological activity .
Orientations Futures
Propriétés
IUPAC Name |
(2-acetamidophenyl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-11(19)18-14-4-2-3-5-16(14)24-25(21,22)13-7-8-15-12(10-13)6-9-17(20)23-15/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIBWNAPFRSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)
![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)
![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)

![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)
